(-)-Trichostatin A

Description

Properties

IUPAC Name |

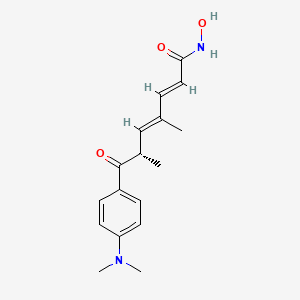

(2E,4E,6S)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKIYFITIVXBLE-LEJRBOCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122292-85-7 | |

| Record name | (-)-Trichostatin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (-)-Trichostatin A as a Selective HDAC Class I and II Inhibitor

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (-)-Trichostatin A (TSA), a potent and widely used inhibitor of histone deacetylases (HDACs). We will delve into its mechanism of action, provide field-proven experimental protocols, and discuss the critical interpretation of results, moving beyond a simple recitation of facts to explain the causality behind the science.

The Central Role of Histone Deacetylases in Gene Regulation

Gene expression is not solely dependent on the DNA sequence itself. It is dynamically regulated by the structural state of chromatin, the complex of DNA and proteins (primarily histones) that package the genome within the nucleus. A key post-translational modification governing chromatin structure is the acetylation of lysine residues on histone tails.[1]

-

Histone Acetyltransferases (HATs) add acetyl groups, neutralizing the positive charge of lysine. This weakens the interaction between histones and the negatively charged DNA, leading to a more relaxed, "euchromatic" state that is permissive for transcription.[1]

-

Histone Deacetylases (HDACs) catalyze the removal of these acetyl groups.[1] This restores the positive charge on histones, promoting a more condensed, "heterochromatic" state that represses gene transcription.[1]

Mammalian HDACs are grouped into four classes based on their homology to yeast enzymes.[2] TSA is a selective inhibitor of the "classical" zinc-dependent HDACs:

-

Class I HDACs: HDAC1, 2, 3, and 8. Primarily localized to the nucleus and involved in cell proliferation and survival.[2]

-

Class II HDACs: HDAC4, 5, 6, 7, 9, and 10. These can shuttle between the nucleus and cytoplasm.[2]

-

Class III HDACs (Sirtuins): These are NAD+-dependent and are not inhibited by TSA.[3]

-

Class IV HDAC: HDAC11.[2]

The aberrant activity of HDACs is linked to the pathogenesis of numerous diseases, particularly cancer, where the silencing of tumor suppressor genes is a common event.[2][4] HDAC inhibitors like TSA can reverse this epigenetic silencing, making them powerful tools for research and potential therapeutic agents.[2][3]

This compound (TSA): A Prototypical Pan-HDAC Inhibitor

TSA is a natural organic compound, originally identified as an antifungal antibiotic.[3] It is a potent, reversible inhibitor of Class I and Class II HDACs, typically acting at nanomolar concentrations.[3][5]

Mechanism of Action

TSA's inhibitory activity stems from its chemical structure. The hydroxamic acid group of TSA chelates the zinc ion (Zn2+) that is essential for catalysis in the active site of Class I and II HDACs.[6] This binding physically blocks the substrate (acetylated lysine) from accessing the catalytic machinery, preventing the removal of the acetyl group.[1][6] The result is a global increase in histone acetylation, often referred to as hyperacetylation.[1]

Caption: Mechanism of HDAC inhibition by Trichostatin A.

Selectivity and Potency

TSA is often termed a "pan-inhibitor" because it potently inhibits multiple Class I and II HDAC isoforms in the low nanomolar range.[3][7] This broad activity is a key consideration for experimental design; while it is excellent for studying the general effects of HDAC inhibition, it is not suitable for dissecting the role of a single HDAC isoform.

Table 1: Reported IC₅₀ Values of Trichostatin A for Various HDAC Isoforms

| HDAC Isoform | Class | IC₅₀ Value (nM) | Reference(s) |

|---|---|---|---|

| HDAC1 | I | ~1.8 - 6.0 | [7][8] |

| HDAC3 | I | 5.21 | |

| HDAC4 | IIa | 27.6 - 38.0 | [7][8] |

| HDAC6 | IIb | 8.6 - 16.4 | [7][8] |

| HDAC10 | IIb | 24.3 |

| Mean (cell-free) | I/II | ~1.8 - 2.4 |[7] |

Note: IC₅₀ values can vary between studies depending on the assay conditions, enzyme source, and substrate used.

Practical Guide: Using TSA in a Research Setting

As a Senior Application Scientist, I emphasize that robust and reproducible data comes from meticulous planning and execution. The following protocols are designed to be self-validating systems.

Reagent Preparation and Handling

Causality: The accuracy of your results begins with the proper preparation of your inhibitor. TSA is hydrophobic and prone to degradation if not handled correctly.

-

Solubility: TSA is practically insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[5][9][10] DMSO is the most common solvent for creating high-concentration stock solutions.[9]

-

Stock Solution Protocol:

-

Prepare a high-concentration stock solution (e.g., 1-4 mM) in anhydrous DMSO.[11] For example, to make a 1 mM stock from 1 mg of TSA (MW: 302.37 g/mol ), dissolve it in 3.307 mL of DMSO.

-

Ensure the powder is fully dissolved. Gentle vortexing or sonication may be required.[5]

-

Aliquot the stock solution into small, single-use volumes in polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[11]

-

-

Storage: Store the desiccated powder at -20°C for long-term stability (up to 3 years).[9] The DMSO stock solution aliquots should also be stored at -20°C, where they are stable for extended periods.[9]

Core Experimental Workflow: Assessing TSA Activity in Cells

The primary goal of a TSA experiment is to link HDAC inhibition to a specific cellular phenotype. This requires a multi-step, logical workflow to generate convincing data.

Caption: A typical workflow for validating the cellular effects of TSA.

Protocol 1: Determining Optimal TSA Concentration (Dose-Response)

Causality: Every cell line has a different sensitivity to TSA.[12] Using a concentration that is too low will yield no effect, while a concentration that is too high can induce widespread cytotoxicity, masking the specific epigenetic effects.[13] A dose-response experiment is therefore essential.

-

Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase (70-80% confluency) after 24 hours.[1]

-

TSA Dilution Series: Prepare serial dilutions of your TSA stock in complete culture medium. A common starting range is 10 nM to 1 µM.[11][13] Crucially, prepare a vehicle control containing the same final concentration of DMSO as your highest TSA dose.[11]

-

Treatment: Remove the old medium and add the TSA-containing or vehicle control medium to the respective wells.

-

Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours). A 48 or 72-hour time point is common for assessing effects on cell proliferation.[12]

-

Viability Assay: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to measure the percentage of viable cells relative to the vehicle control.

-

Data Analysis: Plot cell viability (%) against TSA concentration (on a log scale) to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). This data will inform the concentrations you use for subsequent mechanistic studies.

Protocol 2: Validating HDAC Inhibition via Western Blot

Causality: Observing a phenotype like cell death is not enough. You must prove that TSA is engaging its intended target in your cells. The most direct way to do this is to measure the downstream consequence of HDAC inhibition: histone hyperacetylation.[1][13]

-

Treatment: Treat cells in a larger format (e.g., 6-well plate) with 2-3 concentrations of TSA based on your dose-response data (e.g., a sub-IC₅₀, IC₅₀, and supra-IC₅₀ concentration) and a vehicle control for a set time (e.g., 12-24 hours).[14][15]

-

Harvesting: Wash cells with ice-cold PBS and harvest them.[1]

-

Lysate Preparation: Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors and, importantly, an HDAC inhibitor (like TSA itself or sodium butyrate) to prevent deacetylation during sample processing.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel (10-15% gels provide good resolution for small histone proteins) and run electrophoresis.[1] Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody that recognizes an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).[15]

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Self-Validation: Re-probe the blot with an antibody for a loading control, such as total Histone H3 or β-actin, to ensure equal protein loading.

-

-

Interpretation: A significant increase in the acetylated histone signal in TSA-treated lanes compared to the vehicle control confirms that TSA is actively inhibiting HDACs in your cells.[15]

Downstream Cellular Consequences of TSA Treatment

HDAC inhibition by TSA leads to widespread changes in gene expression, affecting numerous cellular pathways.[3] This can result in several key anti-cancer phenotypes.

Cell Cycle Arrest

TSA can induce cell cycle arrest, often at the G1 or G2/M phases.[3][16][17] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.[17][18][19] By inhibiting HDACs, TSA allows for the acetylation of chromatin at the promoter regions of these genes, leading to their transcription and subsequent halt of the cell cycle.

Induction of Apoptosis

TSA is a potent inducer of apoptosis in many cancer cell lines.[16] This can occur through multiple mechanisms:

-

Intrinsic (Mitochondrial) Pathway: TSA can alter the expression of Bcl-2 family proteins, decreasing anti-apoptotic members (like Bcl-2) and increasing pro-apoptotic members (like Bax).[16][18] This leads to mitochondrial membrane permeabilization, cytochrome c release, and activation of caspase-3, a key executioner of apoptosis.[16][20]

-

p53-Dependent and -Independent Mechanisms: TSA can induce apoptosis in cells with both wild-type and mutant p53, broadening its potential applicability.[16] In some cases, it can activate the p53 pathway, leading to apoptosis.[4][21]

Caption: Downstream effects of TSA leading to apoptosis.

Conclusion

This compound is an indispensable tool in the field of epigenetics. Its potent, broad-spectrum inhibition of Class I and II HDACs allows for the robust investigation of how histone acetylation governs cellular processes. By employing a logical workflow that validates target engagement before assessing downstream phenotypes, researchers can generate high-integrity, reproducible data. Understanding the causality—that TSA-induced histone hyperacetylation is the direct trigger for observed changes in cell cycle and survival—is paramount for the accurate interpretation of experimental results and for advancing our knowledge of epigenetic regulation in health and disease.

References

-

Title: Trichostatin A - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways Source: PubMed URL: [Link]

-

Title: Effect of trichostatin A, a histone deacetylase inhibitor, on glioma proliferation in vitro by inducing cell cycle arrest and apoptosis Source: PubMed URL: [Link]

-

Title: The histone deacetylase inhibitor trichostatin a decreases lymphangiogenesis by inducing apoptosis and cell cycle arrest via p21-dependent pathways Source: PMC - NIH URL: [Link]

-

Title: Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and promotes apoptosis of esophageal squamous cell lines Source: Spandidos Publications URL: [Link]

-

Title: Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation Source: International Journal of Biological Sciences URL: [Link]

-

Title: The HDAC inhibitors trichostatin A and suberoylanilide hydroxamic acid exhibit multiple modalities of benefit for the vascular pathobiology of sickle transgenic mice Source: PMC - NIH URL: [Link]

-

Title: Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin Source: PNAS URL: [Link]

-

Title: Trichostatin A induces 5-lipoxygenase promoter activity and mRNA expression via inhibition of histone deacetylase 2 and 3 Source: NIH URL: [Link]

-

Title: Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells Source: PMC - NIH URL: [Link]

-

Title: Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells Source: PubMed URL: [Link]

-

Title: What is the recommended conc. of Trichostatin A (TSA) to be added to the cell culture? Source: ResearchGate URL: [Link]

-

Title: The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses Source: PMC - NIH URL: [Link]

-

Title: Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation Source: PMC - PubMed Central URL: [Link]

-

Title: Trichostatin A-induced histone acetylation causes decondensation of interphase chromatin Source: Journal of Cell Science | The Company of Biologists URL: [Link]

-

Title: The histone deacetylase inhibitor trichostatin A alters the pattern of DNA replication origin activity in human cells Source: NIH URL: [Link]

-

Title: The epigenetic modifier trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial–mesenchymal transition of lens epithelial cells Source: PubMed Central URL: [Link]

-

Title: The Use of Trichostatin A during Pluripotent Stem Cell Generation Does Not Affect MHC Expression Level Source: NIH URL: [Link]

-

Title: Effects of Trichostatin A on the Histone Deacetylases (HDACs), Intrinsic Apoptotic Pathway, p21/Waf1/Cip1, and p53 in Human Neur Source: ResearchGate URL: [Link]

-

Title: Trichostatin A enhances acetylation as well as protein stability of ERalpha through induction of p300 protein Source: PubMed URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Trichostatin A - Wikipedia [en.wikipedia.org]

- 4. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trichostatin A (TSA) | histone deacetylase inhibitor | TargetMol [targetmol.com]

- 6. The HDAC inhibitors trichostatin A and suberoylanilide hydroxamic acid exhibit multiple modalities of benefit for the vascular pathobiology of sickle transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. stemcell.com [stemcell.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. apexbt.com [apexbt.com]

- 11. benchchem.com [benchchem.com]

- 12. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.biologists.com [journals.biologists.com]

- 15. The histone deacetylase inhibitor trichostatin A alters the pattern of DNA replication origin activity in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of trichostatin A, a histone deacetylase inhibitor, on glioma proliferation in vitro by inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. The epigenetic modifier trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial–mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation [ijbs.com]

An In-Depth Technical Guide to the Biological Activity of (-)-Trichostatin A from Streptomyces sp.

Abstract

(-)-Trichostatin A (TSA), a natural hydroxamic acid isolated from Streptomyces sp., has emerged as a cornerstone tool in the study of epigenetics and a progenitor for a novel class of anti-cancer therapeutics.[1] Initially identified as an antifungal antibiotic, its profound biological activity stems from its potent and reversible inhibition of class I and II histone deacetylases (HDACs).[2] This guide provides a comprehensive technical overview of TSA's mechanism of action, its downstream cellular consequences, and validated experimental protocols for characterizing its biological effects. We will delve into the causality behind its induction of cell cycle arrest and apoptosis, present quantitative data on its inhibitory profile, and provide detailed workflows for its application in a research setting, targeting an audience of researchers, scientists, and drug development professionals.

Introduction and Origin

Trichostatin A is a secondary metabolite originally isolated from Streptomyces hygroscopicus.[1] While first noted for its fungicidal properties, subsequent research in the 1990s unveiled its true significance: the specific inhibition of histone deacetylases at nanomolar concentrations.[3] This discovery was pivotal, as it provided researchers with a powerful chemical probe to investigate the role of histone acetylation in gene regulation. The core structure of TSA, particularly its terminal hydroxamic acid group, is crucial for its biological function, as it chelates the zinc ion within the active site of HDAC enzymes.[4][5] This action prevents the removal of acetyl groups from lysine residues on histone tails, leading to an epigenetic state known as histone hyperacetylation, which drives many of TSA's biological effects.

Physicochemical Properties

A clear understanding of TSA's properties is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂N₂O₃ | [6] |

| Molecular Weight | 302.37 g/mol | [6] |

| Appearance | Off-white lyophilized solid | [7] |

| Purity | ≥95-98% (by HPLC) | [7][8] |

| Solubility | Soluble in DMSO (e.g., to 5 mg/mL) and ethanol | [8][9] |

| Storage | Stock solutions (in DMSO) should be stored at -20°C | [2] |

| CAS Number | 58880-19-6 | [6] |

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary molecular target of TSA is the zinc-dependent histone deacetylases, specifically class I (HDACs 1, 2, 3, 8) and class II (HDACs 4, 5, 6, 7, 9, 10).[2][3] It does not inhibit the NAD⁺-dependent class III HDACs, also known as sirtuins.[2]

The Causality of Inhibition: Histone acetylation and deacetylation are fundamental epigenetic modifications. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge. This weakens the interaction between the histones and the negatively charged DNA backbone, resulting in a more relaxed, "euchromatic" state that is generally permissive to transcription.

Conversely, HDACs remove these acetyl groups, restoring the positive charge on histones, leading to a more condensed, "heterochromatic" state that represses gene transcription. TSA functions by inserting its hydroxamic acid moiety into the catalytic pocket of the HDAC enzyme, where it coordinates with the essential Zn²⁺ cofactor. This binding event physically obstructs the enzyme's catalytic activity, preventing the deacetylation of its substrates. The direct and immediate consequence is the global accumulation of acetylated histones within the cell, a state referred to as hyperacetylation.

Key Biological Activities and Downstream Consequences

The hyperacetylation induced by TSA triggers a cascade of cellular events, culminating in profound biological responses, most notably in cancer cells.

Induction of Cell Cycle Arrest

A primary outcome of TSA treatment in neoplastic cells is the arrest of cell cycle progression, typically at the G1 and/or G2/M phases.[8][10]

-

Mechanism: This arrest is often mediated by the transcriptional upregulation of cyclin-dependent kinase inhibitors (CDKIs), such as p21WAF1/CIP1.[11] Histone hyperacetylation at the p21 promoter region increases its accessibility to transcription factors, leading to increased p21 expression. The p21 protein then binds to and inhibits cyclin-CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2), which are essential for progression through the G1/S checkpoint. This leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb), preventing the release of E2F transcription factors and thereby halting the cell cycle. In some cell types, TSA can also induce G2/M arrest.[12][13]

Induction of Apoptosis

TSA is a potent inducer of apoptosis (programmed cell death) in a wide variety of cancer cells.[11][14][15] This process is often initiated through the intrinsic (mitochondrial) pathway.

-

Mechanism: HDAC inhibition by TSA alters the expression of key apoptosis-regulating genes. Specifically, TSA has been shown to:

This shift in the balance of pro- and anti-apoptotic proteins leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade (e.g., caspase-9 and caspase-3), ultimately leading to cell death.[13][16] TSA can induce apoptosis through both p53-dependent and -independent pathways, making it effective even in cancers with mutated p53.[12]

Promotion of Cellular Differentiation

In addition to cytotoxicity, TSA can induce differentiation in some cancer cells, causing them to revert to a more mature, less malignant phenotype.[10] This effect underscores the role of epigenetic plasticity in cancer. For instance, in a rat mammary carcinoma model, TSA treatment led to a shift from adenocarcinomas to benign fibroadenomas or tubular adenomas, suggesting that its antitumor activity can be attributed to the induction of differentiation.[10][17]

Quantitative Data Summary

The potency of TSA varies across different HDAC isoforms and cell lines.

Table 1: Inhibitory Concentration (IC₅₀) of TSA against HDAC Isoforms

| HDAC Isoform | IC₅₀ | Source |

|---|---|---|

| HDAC1 | ~6 nM | [11] |

| HDAC3 | ~5.21 nM | [9] |

| HDAC4 | ~38 nM | [11] |

| HDAC6 | ~8.6 nM | [11] |

| HDAC10 | ~16.4 nM | [9] |

| Total HDACs (cell extract) | ~1.8 - 2.4 nM |[8][11][17] |

Table 2: Antiproliferative IC₅₀ of TSA in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Source |

|---|---|---|---|

| T-47D | Breast Cancer (ERα+) | ~26.4 nM | [14] |

| MCF-7 | Breast Cancer (ERα+) | ~36.9 nM | [14] |

| MDA-MB-231 | Breast Cancer (ERα-) | ~308.1 nM | [14] |

| LAN-1 | Neuroblastoma | ~61.5 nM | |

| GBM-29 | Glioblastoma | ~81.6 nM | |

| SMMC7721 | Hepatocellular Carcinoma | ~4726 nM (4.7 µM) |

| COLO 201 | Colon Cancer | ~4906 nM (4.9 µM) | |

Validated Experimental Protocols

To ensure scientific integrity, the protocols described below are self-validating systems. For instance, in a Western blot for histone acetylation, a successful experiment will show a clear dose-dependent increase in acetylated histones in TSA-treated samples compared to the vehicle control, while the total histone levels remain unchanged, thus validating the specific effect of the inhibitor.

Protocol: Western Blot for Histone Acetylation

This protocol validates the primary mechanism of action of TSA by detecting the accumulation of acetylated histones.

-

Cell Seeding & Treatment: Plate cells to reach 70-80% confluency. Treat with desired concentrations of TSA (e.g., 100-400 nM) and a vehicle control (DMSO) for 18-24 hours.[2][5]

-

Histone Extraction (Acid Extraction Method):

-

Harvest and wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in Triton Extraction Buffer (TEB) and incubate on ice to lyse the cell membrane.[2]

-

Centrifuge to pellet the nuclei. Discard the supernatant.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.[2]

-

Centrifuge to pellet debris. Transfer the histone-containing supernatant to a new tube.

-

Precipitate histones by adding 8 volumes of ice-cold acetone and incubating at -20°C for 1 hour.[2]

-

Pellet the histones by centrifugation, air-dry the pellet, and resuspend in ultrapure water.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel for better resolution of low molecular weight histones.[2]

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and total histones (e.g., Total Histone H3) as a loading control.[2][5]

-

Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect with an enhanced chemiluminescence (ECL) substrate.

-

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following TSA treatment.

-

Cell Seeding & Treatment: Plate cells in 6-well plates. Treat with TSA for 24-48 hours as described previously.

-

Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.[10]

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or up to several days at -20°C).[16][18]

-

Staining:

-

Centrifuge the fixed cells to remove ethanol and wash twice with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[16] The RNase is critical to prevent staining of double-stranded RNA.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Analyze samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., ModFit, FlowJo) to gate on single cells and model the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[10][16]

Protocol: Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Seeding & Treatment: Treat cells with TSA for the desired duration (e.g., 24-48 hours).

-

Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[19]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) working solution to 100 µL of the cell suspension.[19][20]

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.[19]

-

-

Data Acquisition: Analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

This compound from Streptomyces sp. is an indispensable tool in molecular biology and a foundational molecule in the development of epigenetic therapies. Its well-characterized mechanism as a potent, reversible HDAC inhibitor allows for the precise manipulation of histone acetylation, leading to predictable and profound biological outcomes, including cell cycle arrest, apoptosis, and cellular differentiation. The protocols outlined in this guide provide a robust framework for investigating these activities in a laboratory setting. Future research will likely focus on developing more isoform-selective HDAC inhibitors based on the TSA scaffold to minimize off-target effects and enhance therapeutic indices for the treatment of cancer and other diseases.

References

-

Vigushin, D. M., Ali, S., Pace, P. E., et al. (2001). Trichostatin A Is a Histone Deacetylase Inhibitor with Potent Antitumor Activity against Breast Cancer in Vivo. Clinical Cancer Research, 7(4), 971–976. [Link]

-

Vigushin, D. M., Ali, S., Pace, P. E., et al. (2001). Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo. Clinical Cancer Research, 7(4), 971-976. [Link]

-

Hajighasem, M., et al. (n.d.). Effects of Trichostatin A on the Histone Deacetylases (HDACs), Intrinsic Apoptotic Pathway, p21/Waf1/Cip1, and p53 in Human Neuroblastoma, Glioblastoma, Hepatocellular Carcinoma, and Colon Cancer Cell Lines. ResearchGate. [Link]

-

Meng, J., Zhang, H., Zhou, C., Li, C., Zhang, F., & Mei, Q. (2012). The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways. Oncology Reports, 28(1), 384-388. [Link]

-

Minoru Yoshida, Yasuhiko Komatsu, and Beom-Jun Lee. (2003). From discovery to the coming generation of histone deacetylase inhibitors. PubMed. [Link]

-

Wegener, D., Hildmann, C., Riester, D., & Schwienhorst, A. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. ResearchGate. [Link]

-

Lu, Q., Wang, D., Chen, C., Chen, Y., & Wang, P. (2017). Trichostatin A induces bladder cancer cell death via intrinsic apoptosis at the early phase and Sp1‑survivin downregulation at the late phase of treatment. Oncology Reports, 38(3), 1825-1832. [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

-

Jin, H., et al. (2016). Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation. International Journal of Medical Sciences, 13(10), 745–753. [Link]

-

National Center for Biotechnology Information. (n.d.). Trichostatin A. PubChem Compound Database. [Link]

-

T. Kudo, et al. (2017). Biosynthetic Origin of the Hydroxamic Acid Moiety of Trichostatin A: Identification of Unprecedented Enzymatic Machinery Involved in Hydroxylamine Transfer. Journal of the American Chemical Society, 139(21), 7291-7297. [Link]

-

Bouyahya, A., et al. (2022). Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review. Molecules, 27(15), 4983. [Link]

-

T. Kudo, et al. (2017). Biosynthetic Origin of the Hydroxamic Acid Moiety of Trichostatin A: Identification of Unprecedented Enzymatic Machinery Involved in Hydroxylamine Transfer. JACS. [Link]

-

ResearchGate. (2015). Can anyone share protocol for making whole cell lysates to detect histone levels?[Link]

-

Sun, L., et al. (2015). Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and promotes apoptosis of esophageal squamous cell lines. Molecular Medicine Reports, 11(6), 4525-4531. [Link]

-

Jayanthi, S., & Samy, R. P. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2559. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Trichostatin A induces 5-lipoxygenase promoter activity and mRNA expression via inhibition of histone deacetylase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetyl-Histone H3 (Lys9/Lys14) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. assaygenie.com [assaygenie.com]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. pnas.org [pnas.org]

- 13. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. kumc.edu [kumc.edu]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Reversible Inhibition of Histone Deacetylases by (-)-Trichostatin A: A Technical Guide for Researchers

This guide provides an in-depth technical overview of (-)-Trichostatin A (TSA), a potent and reversible inhibitor of Class I and II histone deacetylases (HDACs). Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of TSA-mediated HDAC inhibition, offers practical guidance for its application in experimental settings, and contextualizes its significance in the broader landscape of epigenetic research and therapeutics.

Introduction: The Critical Role of HDACs in Cellular Regulation

Histone deacetylases are a family of enzymes crucial for epigenetic regulation.[1][2] They catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[2] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[3][4] The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation by HDACs is fundamental to the control of gene expression, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of HDAC activity is implicated in a wide range of diseases, most notably cancer, making them a significant target for therapeutic intervention.[1][5][6]

This compound: A Prototypical Pan-HDAC Inhibitor

This compound, originally identified as an antifungal antibiotic, is a natural product that has become an invaluable tool in molecular biology and a lead compound in the development of HDAC inhibitors (HDACis).[7][8] It functions as a potent, reversible, and non-competitive inhibitor of Class I and II HDACs.[9][10] TSA is considered a "pan-HDACi" due to its broad activity against multiple HDAC isoforms.[6]

Mechanism of Reversible Inhibition

The inhibitory action of TSA is centered on its interaction with the active site of HDAC enzymes. Class I, II, and IV HDACs are zinc-dependent metalloenzymes.[11][12] The catalytic mechanism involves a zinc(II) ion that activates a water molecule to hydrolyze the acetyl-lysine substrate.[11][13]

TSA's structure features a critical hydroxamic acid group (-CONHOH).[7][14] This functional group acts as a zinc-binding group (ZBG), chelating the zinc ion in the catalytic pocket of the HDAC active site.[7][12][14][15] This interaction mimics the transition state of the deacetylation reaction, effectively blocking substrate access and inhibiting enzyme activity.[15] The binding of TSA is reversible, meaning the inhibitor can associate and dissociate from the enzyme, allowing for the restoration of HDAC activity upon its removal.[16][17][18] This reversibility is a key characteristic that distinguishes it from irreversible inhibitors like trapoxin.[18]

Caption: Reversible chelation of the active site zinc ion by TSA's hydroxamic acid group.

Kinetics and Potency

TSA exhibits rapid association and dissociation kinetics, characteristic of its reversible nature.[6][19] It is a highly potent inhibitor, with IC50 values typically in the low nanomolar range for most Class I and II HDAC isoforms.[20] This high potency allows for effective inhibition at concentrations that are generally well-tolerated by cells in vitro.

Isoform Selectivity and Cellular Effects

While TSA is a pan-inhibitor, it does exhibit some degree of differential activity against various HDAC isoforms.

HDAC Isoform Inhibition Profile

TSA potently inhibits Class I (HDAC1, 2, 3, and 8) and Class II (HDAC4, 5, 6, 7, 9, and 10) enzymes.[21] However, it is not active against Class III HDACs, the sirtuins, which are NAD+-dependent enzymes with a different catalytic mechanism.[21]

| HDAC Isoform | Class | Typical IC50 (nM) | Reference(s) |

| HDAC1 | I | 4.99 - 6 | [20] |

| HDAC2 | I | ~0.1-0.3 µM | [22] |

| HDAC3 | I | 5.21 | |

| HDAC4 | IIa | 27.6 | |

| HDAC6 | IIb | 8.6 - 16.4 | [20] |

| HDAC8 | I | Moderately Inhibited | [23] |

| HDAC10 | IIb | 24.3 |

Note: IC50 values can vary depending on the assay conditions and enzyme source.

Cellular Consequences of HDAC Inhibition by TSA

The primary and most well-documented cellular effect of TSA treatment is the hyperacetylation of histones, particularly H3 and H4.[20] This leads to a more open chromatin structure, which can alter gene expression patterns.[4][21] The downstream consequences are pleiotropic and include:

-

Cell Cycle Arrest: TSA can induce cell cycle arrest at both the G1 and G2/M phases in various cell types.[21][24][25]

-

Induction of Apoptosis: By promoting the expression of pro-apoptotic genes, TSA can trigger programmed cell death, a key mechanism for its anti-cancer activity.[21]

-

Cellular Differentiation: TSA can induce differentiation in certain cancer cell lines, leading to a less malignant phenotype.[21]

-

Modulation of Non-Histone Proteins: HDACs also deacetylate numerous non-histone proteins. TSA-mediated inhibition can therefore affect a wide array of cellular processes beyond transcriptional regulation.[2][9]

Experimental Protocols and Considerations

The successful application of TSA in research requires careful attention to experimental design and execution.

In Vitro HDAC Inhibition Assay

This protocol provides a framework for measuring the direct inhibitory effect of TSA on HDAC enzymatic activity.

Caption: A typical workflow for an in vitro fluorometric HDAC inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of TSA in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

-

Dilute the recombinant HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in assay buffer.

-

-

Assay Plate Setup:

-

Add a fixed volume of the diluted HDAC enzyme to the wells of a microplate.

-

Add the serially diluted TSA or a vehicle control to the respective wells. Include wells with no enzyme as a background control.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light. The incubation time should be within the linear range of the reaction.

-

-

Signal Development and Detection:

-

Stop the reaction by adding a developer solution, which also generates a fluorescent product from the deacetylated substrate.

-

Incubate for a further 10-15 minutes at room temperature.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the percentage of inhibition against the logarithm of the TSA concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[20]

-

Cellular Assay for Histone Acetylation

This protocol outlines the use of Western blotting to assess the effect of TSA on histone acetylation levels within cells.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of TSA (e.g., 0, 50, 100, 250, 500 nM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Lyse the cells and extract histones using an acid extraction method or a commercial kit. This step is crucial for enriching histone proteins.

-

-

Protein Quantification:

-

Quantify the protein concentration of the histone extracts using a suitable method like the Bradford or BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of histone extracts by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15-18%) to resolve low molecular weight histones.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).

-

As a loading control, probe a parallel blot or strip and re-probe the same membrane with an antibody against a total histone (e.g., anti-Histone H3).

-

-

Detection and Analysis:

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation.

-

Applications in Research and Drug Development

The potent and well-characterized activity of TSA makes it a cornerstone tool in several research areas:

-

Epigenetic Research: TSA is widely used to probe the role of histone acetylation in gene regulation, chromatin structure, and other cellular processes.[4][21]

-

Cancer Biology: As a potent anti-proliferative and pro-apoptotic agent, TSA serves as a reference compound in studies investigating the therapeutic potential of HDAC inhibition in various cancers.[5][26]

-

Neuroscience: HDAC inhibitors, including TSA, are being explored for their potential in treating neurodegenerative diseases by modulating gene expression related to neuronal survival and function.[9][27]

-

Drug Discovery: TSA is a benchmark against which newly synthesized HDAC inhibitors are compared for potency and selectivity.[28][29] Its structure has inspired the design of numerous other HDACis, some of which have advanced into clinical trials.[2][5]

Conclusion

This compound is a powerful and indispensable tool for researchers investigating the biological roles of histone deacetylases. Its reversible mechanism of action, high potency, and broad-spectrum activity provide a robust method for modulating cellular acetylation levels. A thorough understanding of its mechanism, coupled with carefully designed and executed experimental protocols, will continue to yield critical insights into the complex interplay of epigenetic modifications in health and disease, paving the way for novel therapeutic strategies.

References

-

Belder, N., & Inman, M. (2013). Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability. Journal of Biological Chemistry. [Link]

-

Butler, L. M., & Johnstone, R. W. (2011). Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide. Oncogene. [Link]

-

Cai, R., et al. (2020). Thirty Years of HDAC Inhibitors: 2020 Insight and Hindsight. Journal of Medicinal Chemistry. [Link]

-

Chen, Y., et al. (2022). Zinc binding groups for histone deacetylase inhibitors. RSC Medicinal Chemistry. [Link]

-

Chun, P., et al. (2013). Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability. The Journal of biological chemistry. [Link]

-

Cress, W. D., & Seto, E. (2000). Histone deacetylases, transcriptional repression, and cancer. Journal of cellular physiology. [Link]

-

Dokmanovic, M., & Marks, P. A. (2005). The clinical development of histone deacetylase inhibitors as targeted anticancer drugs. The Journal of clinical investigation. [Link]

-

Furumai, R., et al. (2001). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Proceedings of the National Academy of Sciences. [Link]

-

Ganesan, A. (2020). Targeting the Zinc-Dependent Histone Deacetylases (HDACs) for Drug Discovery. Topics in Medicinal Chemistry. [Link]

-

Ganesan, A., et al. (2019). Zinc binding groups for histone deacetylase inhibitors. PubMed. [Link]

-

Glozak, M. A., & Seto, E. (2007). The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses. BMC immunology. [Link]

-

Ho, T. C. S., et al. (2020). Thirty Years of HDAC Inhibitors: 2020 Insight and Hindsight. Journal of Medicinal Chemistry. [Link]

-

Hu, E., et al. (2003). Identification of novel isoform-selective inhibitors within class I histone deacetylases. The Journal of pharmacology and experimental therapeutics. [Link]

-

Kutil, Z., et al. (2018). Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases. Current topics in medicinal chemistry. [Link]

-

Marks, P. A., et al. (2004). The clinical development of histone deacetylase inhibitors as targeted anticancer drugs. Expert opinion on investigational drugs. [Link]

-

National Center for Biotechnology Information. (n.d.). Trichostatin A. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). IC 50 measurements for different HDAC inhibitors using rat liver HDAC.... ResearchGate. [Link]

-

Tounai, K., et al. (2023). Substrate Recognition Mechanism of a Trichostatin A-Forming Hydroxyamidotransferase. Journal of the American Chemical Society. [Link]

-

Vanhaecke, T., et al. (2004). Trichostatin A-like Hydroxamate Histone Deacetylase Inhibitors as Therapeutic Agents: Toxicological Point of View. Current medicinal chemistry. [Link]

-

Vigushin, D. M., et al. (2001). Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo. Clinical cancer research. [Link]

-

Wikipedia. (n.d.). Trichostatin A. Wikipedia. [Link]

-

Witt, O., et al. (2009). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules. [Link]

-

Yoshida, M., et al. (1990). Potent and specific inhibition of mammalian histone deacetylase both in vivo and in vitro by trichostatin A. The Journal of biological chemistry. [Link]

Sources

- 1. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 4. The histone deacetylase inhibitor trichostatin A alters the pattern of DNA replication origin activity in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase Inhibitors: A Prospect in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trichostatin A | C17H22N2O3 | CID 444732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The histone deacetylase class I, II inhibitor trichostatin A delays peripheral neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]

- 11. Zinc-Dependent Histone Deacetylases in Lung Endothelial Pathobiology | MDPI [mdpi.com]

- 12. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zinc binding groups for histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. stemcell.com [stemcell.com]

- 17. The HDAC inhibitors trichostatin A and suberoylanilide hydroxamic acid exhibit multiple modalities of benefit for the vascular pathobiology of sickle transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. Trichostatin A - Wikipedia [en.wikipedia.org]

- 22. Identification of novel isoform-selective inhibitors within class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hdac1.com [hdac1.com]

- 25. okadaicacid.com [okadaicacid.com]

- 26. Trichostatin A-like hydroxamate histone deacetylase inhibitors as therapeutic agents: toxicological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Next-Generation Histone Deacetylase Inhibitors - Discovery On Target [discoveryontarget.com]

- 29. pubs.acs.org [pubs.acs.org]

(-)-Trichostatin A: A Molecular Dissection of its Impact on Cell Cycle Progression and Arrest

An In-depth Technical Guide

This guide provides an in-depth technical exploration of (-)-Trichostatin A (TSA), a potent histone deacetylase (HDAC) inhibitor, and its profound effects on eukaryotic cell cycle regulation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core molecular mechanisms, presents field-proven experimental protocols to validate its effects, and offers insights into the causal relationships governing its anti-proliferative activity.

Introduction: The Epigenetic Modulator, Trichostatin A

Trichostatin A (TSA) is a natural organic compound, initially identified as an antifungal antibiotic derived from Streptomyces hygroscopicus.[1][2] Its significance in cell biology and oncology stems from its function as a potent and reversible inhibitor of class I and II histone deacetylase (HDAC) enzymes, typically with IC₅₀ values in the nanomolar range.[1][2]

HDACs are critical epigenetic regulators. They catalyze the removal of acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure. This condensed state, known as heterochromatin, restricts the access of transcription factors to DNA, thereby repressing gene expression. By inhibiting HDACs, TSA induces a state of histone hyperacetylation, which relaxes the chromatin structure (euchromatin) and alters the transcriptional landscape of the cell.[1] This epigenetic reprogramming is the foundation of TSA's ability to induce powerful anti-tumor responses, including cell cycle arrest, cellular differentiation, and programmed cell death (apoptosis).[1][3]

Core Mechanism: How TSA Commands Cell Cycle Arrest

TSA disrupts the normal progression of the cell cycle primarily by inducing arrest at the G1/S and G2/M checkpoints.[2] While the specific checkpoint engaged can be cell-type dependent, the underlying mechanism involves the transcriptional activation of key cell cycle inhibitors and the repression of essential progression factors.[4][5]

The Central Role of p21WAF1/Cip1

The most consistently observed molecular event following TSA treatment is the robust upregulation of the cyclin-dependent kinase inhibitor (CDKI) p21WAF1/Cip1.[3][5][6][7][8][9][10] HDAC1 and HDAC2 are known to directly bind to the p21 promoter via Sp1/Sp3 transcription factors, repressing its expression.[11] TSA-mediated HDAC inhibition alleviates this repression, leading to histone hyperacetylation at the p21 promoter and a surge in its transcription.[9][10]

This induction of p21 is pivotal because it can occur independently of the tumor suppressor p53.[7][12][13] Many human cancers harbor p53 mutations, rendering them resistant to therapies that rely on a functional p53 pathway. TSA's ability to induce p21 and subsequent cell cycle arrest in both p53-wild-type and p53-mutant cells makes it a compound of significant therapeutic interest.[12]

Checkpoint-Specific Molecular Perturbations

G1 Phase Arrest: The upregulation of p21 directly inhibits the activity of Cyclin E-CDK2 and Cyclin D-CDK4/6 complexes.[11][14] These complexes are essential for the G1 to S phase transition. Their primary substrate is the Retinoblastoma protein (Rb). In their active state, they hyperphosphorylate Rb, causing it to release E2F transcription factors, which then activate genes required for DNA replication. TSA treatment leads to:

-

Inhibition of CDK2, CDK4, and CDK6 activity .[3]

-

Sequestration of E2F , preventing S-phase entry.

G2/M Phase Arrest: In other cellular contexts, TSA induces a G2/M arrest.[5][6][12] This is often associated with:

-

Upregulation of p21 , which can also inhibit the Cyclin B1-Cdc2 (CDK1) complex.[5][16]

-

Downregulation of Cyclin B1 expression , a critical component of the mitosis-promoting factor (MPF).[5][16][17]

-

Modulation of Cdc2 activity , preventing entry into mitosis.[5][16]

Modulation of Signaling Pathways

TSA's effects extend beyond direct cell cycle machinery. It has been shown to suppress pro-proliferative signaling pathways, such as the PI3K/Akt pathway.[3][8][18] Downregulation of this pathway complements the cell cycle arrest mechanisms and contributes to the overall anti-growth effect of TSA.

Mechanistic Overview of TSA-Induced Cell Cycle Arrest

The following diagram illustrates the primary signaling cascade initiated by TSA, leading to cell cycle arrest.

Caption: TSA inhibits HDACs, leading to p21 gene expression and subsequent inhibition of CDKs, causing G1 and G2/M arrest.

Cellular Fate: From Arrest to Apoptosis

Prolonged and irreversible cell cycle arrest induced by TSA often culminates in apoptosis, providing a critical mechanism for eliminating cancerous cells.[3][12][19][20] TSA engages the apoptotic machinery through multiple avenues, primarily by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

TSA treatment typically leads to:

-

Downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][12][20]

-

Upregulation of pro-apoptotic proteins like Bax and Bak.[3][8][12][20]

This shift disrupts the mitochondrial outer membrane potential (MMP), leading to the release of cytochrome c into the cytosol.[5][12] Cytosolic cytochrome c triggers the activation of an apoptosome complex, leading to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[5][12][20][21]

Pathway of TSA-Induced Apoptosis

Caption: TSA alters Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase-mediated apoptosis.

Experimental Validation: Protocols and Methodologies

To ensure scientific rigor, the effects of TSA must be validated through robust experimental protocols. The following section provides step-by-step methodologies for core assays.

Data Summary: Expected Outcomes of TSA Treatment

The table below summarizes the typical quantitative and qualitative changes observed in cancer cell lines following effective TSA treatment.

| Parameter Assessed | Method | Expected Outcome with TSA Treatment | Key Proteins to Monitor |

| Cell Viability | MTT / CellTiter-Glo® | Dose- and time-dependent decrease | N/A |

| Cell Cycle Distribution | Flow Cytometry (PI Staining) | Accumulation of cells in G1 or G2/M phase; Decrease in S phase | N/A |

| Apoptosis | Flow Cytometry (Annexin V) | Increase in Annexin V positive cells | N/A |

| Protein Expression | Western Blot | ↑ p21, Cleaved Caspase-3↓ p-Rb, Cyclin D1, Cyclin B1, Bcl-2 | p21, p-Rb, Rb, Cyclin B1, Bcl-2, Bax, Cleaved PARP, Cleaved Caspase-3 |

| Histone Acetylation | Western Blot | ↑ Acetyl-Histone H3, Acetyl-Histone H4 | Ac-H3, Ac-H4 |

Protocol 1: Cell Culture and TSA Treatment

Causality: This foundational step ensures that observed effects are directly attributable to TSA. A dose-response analysis is critical to identify the effective concentration range for the specific cell line, avoiding off-target effects from excessive concentrations.

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and resume logarithmic growth for 24 hours. The seeding density should be chosen so that control cells are approximately 70-80% confluent at the end of the experiment.

-

TSA Stock Preparation: Prepare a high-concentration stock solution of TSA (e.g., 4 mM) in sterile DMSO.[2] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Dose-Response (Viability Assay):

-

Prepare serial dilutions of TSA in culture medium to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400, 800 nM).

-

Replace the medium in the cell plates with the TSA-containing medium. Include a "vehicle control" with DMSO equivalent to the highest TSA concentration.

-

Incubate for a defined period (e.g., 24, 48, 72 hours).

-

Assess cell viability using an MTT or similar colorimetric/luminescent assay according to the manufacturer's instructions. This will determine the IC₅₀ (half-maximal inhibitory concentration).

-

-

Treatment for Endpoint Assays: Based on the dose-response data, treat parallel cultures of cells with an effective concentration of TSA (e.g., near the IC₅₀ or a concentration known to induce arrest, such as 400 nM) for the desired duration (e.g., 18-24 hours for cell cycle analysis).[2]

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality: This protocol provides a quantitative snapshot of the cell population's distribution across the different phases of the cell cycle. By comparing the DNA content of treated versus control cells, one can directly measure the arrest at specific checkpoints.[22]

-

Cell Harvesting: Collect both floating (if any) and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and pellet by centrifugation (e.g., 500 x g for 5 minutes).

-

Washing: Wash the cell pellet once with cold PBS to remove residual medium and trypsin.

-

Fixation: Resuspend the cell pellet gently in ~500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[23] This step permeabilizes the cells and preserves their structure. Incubate at 4°C for at least 2 hours (or overnight).

-

Rehydration and Staining:

-

Pellet the fixed cells by centrifugation (500 x g for 5 minutes) and discard the ethanol.

-

Wash the cells twice with PBS to remove residual ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A. A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS. The RNase is critical to degrade RNA, which PI can also bind, ensuring DNA-specific staining.

-

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate channel (typically ~617 nm). Record at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Protocol 3: Protein Expression Analysis by Western Blot

Causality: This technique validates the mechanistic claims by directly visualizing and quantifying the changes in the levels of key regulatory proteins. Observing an increase in p21 and a decrease in p-Rb provides direct evidence for the proposed mechanism of action.[6][24]

-

Sample Preparation (Cell Lysis):

-

After TSA treatment, wash cell monolayers with ice-cold PBS.

-

Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[25]

-

Transfer the supernatant (containing the total protein) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel until adequate separation of proteins is achieved.[26]

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[27]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.[24][27]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21, anti-p-Rb, anti-Cyclin B1) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[25]

-

Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.[26] Ensure to include a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.

Conclusion and Future Directions

This compound serves as a paradigm for epigenetic modulators that exert potent anti-proliferative effects. Its primary mechanism of action hinges on the inhibition of HDACs, which derepresses the expression of the cyclin-dependent kinase inhibitor p21WAF1/Cip1. This event triggers a cascade of inhibitory actions on cyclin-CDK complexes, leading to cell cycle arrest at the G1/S or G2/M transition and often culminating in mitochondria-mediated apoptosis. The ability of TSA to function in a p53-independent manner underscores its potential as a therapeutic agent for a broad range of human cancers. The experimental workflows detailed herein provide a robust framework for researchers to investigate and validate these effects, contributing to the ongoing development of HDAC inhibitors as a promising class of anti-cancer drugs.

References

-

Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review. MDPI. [Link]

-

The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways. PubMed. [Link]

-

Effect of trichostatin A, a histone deacetylase inhibitor, on glioma proliferation in vitro by inducing cell cycle arrest and apoptosis. PubMed. [Link]

-

Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells. PubMed. [Link]

-

The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and rapid upregulation of gadd45β in LS174T human colon cancer cells. Scirp.org. [Link]

-

Trichostatin A induces apoptotic cell death of HeLa cells in a Bcl-2 and oxidative stress-dependent manner. PubMed. [Link]

-

The histone deacetylase inhibitor, Trichostatin A, induces G2/M phase arrest and apoptosis in YD-10B oral squamous carcinoma cells. PubMed. [Link]

-

Induction of apoptosis by trichostatin A, a histone deacetylase inhibitor, is associated with inhibition of cyclooxygenase-2 activity in human non-small cell lung cancer cells. PubMed. [Link]

-

Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

-

Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells. PubMed. [Link]

-

Histone deacetylase inhibitor trichostatin A inhibits the growth of bladder cancer cells through induction of p21WAF1 and G1 cell cycle arrest. PubMed. [Link]

-

G1 Phase Arrest of the Cell Cycle by Histone Deacetylase Inhibitor Trichostatin A in U937 Human Leukemic Cells. Journal of Cancer Prevention. [Link]

-

A Histone Deacetylase Inhibitor, Trichostatin A, Enhances Radiosensitivity by Abrogating G2/M Arrest in Human Carcinoma Cells. NIH. [Link]

-

Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and promotes apoptosis of esophageal squamous cell lines. Spandidos Publications. [Link]

-

Trichostatin A - Wikipedia. Wikipedia. [Link]

-

The histone deacetylase inhibitor, Trichostatin A, induces G2/M phase arrest and apoptosis in YD-10B oral squamous carcinoma cells. ResearchGate. [Link]

-

Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]

-

An HDAC inhibitor, trichostatin A, induces a delay at G2/M transition, slippage of spindle checkpoint, and cell death in a transcription-dependent manner. PubMed. [Link]

-

Modulation of Cell Cycle Regulators by HDACs. PMC - NIH. [Link]

-

Flow Cytometry Protocols. Bio-Rad Antibodies. [Link]

-

Histone deacetylase inhibitor Trichostatin A induces global and gene-specific DNA demethylation in human cancer cell lines. PubMed. [Link]

-

Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines. NIH. [Link]

-

Histone deacetylase inhibitors: signalling towards p21cip1/waf1. PubMed. [Link]

-

The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation. NIH. [Link]

-

HISTONE DEACETYLASE INHIBITOR, TRICHOSTATIN A, MODULATE EXPRESSIONS OF CELL CYCLE REGULATORY PROTEIN AND TUMOR SUPPRESSOR GENES IN PROSTATE CANCER CELLS. R Discovery. [Link]

-

The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses. PMC. [Link]

-

The cyclin-dependent kinase inhibitor p21 is a crucial target for histone deacetylase 1 as a regulator of cellular proliferation. PubMed. [Link]

-

Histone Deacetylase Inhibitor Trichostatin A Suppresses Cell Proliferation and Induces Apoptosis by Regulating the PI3K/AKT Signalling Pathway in Gastric Cancer Cells. PubMed. [Link]

-

Histone deacetylase inhibitor selectively induces p21 WAF1 expression and gene-associated histone acetylation. PNAS. [Link]

-

Histone deacetylase inhibitor trichostatin A inhibits the growth of bladder cancer cells through induction of p21WAF1 and G1 cell cycle arrest. Semantic Scholar. [Link]

-

Effect of trichostatin A on the cell cycle phase distribution. The... ResearchGate. [Link]

-

Cell cycle blockade and differentiation of ovarian cancer cells by the histone deacetylase inhibitor trichostatin A are associated with changes in p21, Rb, and Id proteins. PubMed. [Link]

-

Western Blot. Addgene. [Link]

-

Western Blot Protocol. Biovalley. [Link]

Sources

- 1. Trichostatin A - Wikipedia [en.wikipedia.org]

- 2. Trichostatin A (TSA) | Cell Signaling Technology [cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histone deacetylase inhibitor, Trichostatin A, induces G2/M phase arrest and apoptosis in YD-10B oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of trichostatin A, a histone deacetylase inhibitor, on glioma proliferation in vitro by inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitor trichostatin A inhibits the growth of bladder cancer cells through induction of p21WAF1 and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and rapid upregulation of gadd45β in LS174T human colon cancer cells [scirp.org]

- 14. G1 Phase Arrest of the Cell Cycle by Histone Deacetylase Inhibitor Trichostatin A in U937 Human Leukemic Cells [jcpjournal.org]

- 15. Cell cycle blockade and differentiation of ovarian cancer cells by the histone deacetylase inhibitor trichostatin A are associated with changes in p21, Rb, and Id proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An HDAC inhibitor, trichostatin A, induces a delay at G2/M transition, slippage of spindle checkpoint, and cell death in a transcription-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Histone Deacetylase Inhibitor Trichostatin A Suppresses Cell Proliferation and Induces Apoptosis by Regulating the PI3K/AKT Signalling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Trichostatin A induces apoptotic cell death of HeLa cells in a Bcl-2 and oxidative stress-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Induction of apoptosis by trichostatin A, a histone deacetylase inhibitor, is associated with inhibition of cyclooxygenase-2 activity in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 24. Western blot protocol | Abcam [abcam.com]

- 25. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 26. addgene.org [addgene.org]

- 27. Western Blot Protocol Biovalley [biovalley.fr]

(-)-Trichostatin A: A Molecule for Epigenetic Control of Cell Differentiation

An In-Depth Technical Guide for Researchers and Drug Development Professionals